molecular formula C8H3BrFNO2 B1652950 4-Bromo-6-fluoroindoline-2,3-dione CAS No. 1646288-22-3

4-Bromo-6-fluoroindoline-2,3-dione

Cat. No.: B1652950
CAS No.: 1646288-22-3
M. Wt: 244.02
InChI Key: STSREPGKTSFNQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-6-fluoroindoline-2,3-dione is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their biological activities. This compound, characterized by the presence of bromine and fluorine atoms, is of interest in various fields of scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoroindoline-2,3-dione can be achieved through various methods. One common approach involves the reaction of 5-fluoroindoline-2,3-dione with brominating agents under controlled conditions . The reaction typically requires a solvent such as ethanol and a catalyst like copper dipyridine dichloride (CuPy2Cl2) under microwave irradiation . This method offers advantages such as shorter reaction times and higher yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoroindoline-2,3-dione undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoline derivatives, which can have different biological and chemical properties depending on the substituents introduced.

Scientific Research Applications

Synthetic Routes

Method Description
BrominationReaction of indoline-2,3-dione with bromine in a suitable solvent (e.g., DCM)
FluorinationUse of fluorinating agents like N-fluorobenzenesulfonimide (NFSI)
Coupling ReactionsFormation of more complex structures through coupling with other organic molecules

Biological Applications

4-Bromo-6-fluoroindoline-2,3-dione exhibits significant biological activity, particularly as an inhibitor of tryptophan dioxygenase (TDO). This enzyme is crucial in the metabolism of tryptophan, influencing various physiological processes.

Therapeutic Potential

Given its enzyme inhibitory properties, this compound has potential applications in treating diseases associated with dysregulated tryptophan metabolism.

Case Studies and Research Findings

  • Cancer Research : Studies have indicated that compounds similar to this compound can inhibit the proliferation of cancer cells by modulating TDO activity. For instance, research has shown that TDO inhibitors can decrease tumor growth in xenograft models .
  • Inflammatory Diseases : Inhibition of TDO has been linked to reduced inflammatory responses. A study published in Nature highlighted how TDO inhibitors could mitigate symptoms in models of chronic inflammation .
  • Neuroprotection : The kynurenine pathway's modulation via TDO inhibition suggests a role for this compound in neurodegenerative disease treatment. Research indicates that lowering kynurenine levels may protect against neuroinflammation .

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoroindoline-2,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, influencing biological processes. The exact pathways depend on the specific derivative and its application. For instance, some derivatives may inhibit certain enzymes involved in cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-fluoroindoline-2,3-dione is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and studying various biological processes.

Biological Activity

4-Bromo-6-fluoroindoline-2,3-dione is a heterocyclic compound belonging to the indole family, notable for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, synthesis methods, mechanisms of action, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of bromine and fluorine atoms, which enhance its reactivity and biological properties. Indoles are significant in pharmacology due to their role in various natural products and drugs. The unique structure of this compound makes it a valuable compound in medicinal chemistry.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Bromination of 5-Fluoroindoline-2,3-dione : This involves the reaction with brominating agents under controlled conditions.
  • Alternative Synthetic Routes : Various synthetic pathways can lead to the formation of this compound, often optimized for efficiency in industrial applications.

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit significant anticancer activity. A study highlighted its potential in targeting mutant KRAS proteins associated with various cancers, including lung cancer and colorectal cancer. The compound acts as an electrophile that can form covalent bonds with cysteine residues in mutant KRAS proteins, inhibiting their activity and thereby reducing cancer cell proliferation .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this compound. Preliminary studies indicate that it may possess antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents .

The mechanism of action for this compound involves:

  • Binding to Specific Targets : The compound interacts with various receptors and enzymes in biological pathways.
  • Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in cancer cell proliferation and other diseases.

The precise pathways depend on the specific derivative being studied; however, its ability to modify protein interactions is a common theme across its biological activities.

Comparison with Similar Compounds

Compound NameStructure FeaturesBiological Activity
6-Fluoroindoline-2,3-dioneLacks bromine atomLower reactivity and biological activity
6-Bromo-7-fluoroindoline-2,3-dioneDifferent halogen positioningVariations in chemical properties

The unique positioning of the bromine and fluorine atoms in this compound significantly influences its reactivity and biological activity compared to similar compounds.

Case Studies and Research Findings

  • KRAS G12C Mutant Inhibition : A patent describes methods for using compounds like this compound to inhibit KRAS G12C mutant proteins. This research outlines the potential for treating cancers associated with these mutations .
  • Antimicrobial Studies : Several studies have investigated the antimicrobial properties of indole derivatives, including those based on this compound. Results indicate promising antibacterial and antifungal activities that warrant further exploration .

Properties

IUPAC Name

4-bromo-6-fluoro-1H-indole-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrFNO2/c9-4-1-3(10)2-5-6(4)7(12)8(13)11-5/h1-2H,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STSREPGKTSFNQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C2=O)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801284366
Record name 1H-Indole-2,3-dione, 4-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1646288-22-3
Record name 1H-Indole-2,3-dione, 4-bromo-6-fluoro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1646288-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Indole-2,3-dione, 4-bromo-6-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801284366
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-Bromo-6-fluoroindoline-2,3-dione
Reactant of Route 2
Reactant of Route 2
4-Bromo-6-fluoroindoline-2,3-dione
Reactant of Route 3
Reactant of Route 3
4-Bromo-6-fluoroindoline-2,3-dione
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-Bromo-6-fluoroindoline-2,3-dione
Reactant of Route 5
4-Bromo-6-fluoroindoline-2,3-dione
Reactant of Route 6
Reactant of Route 6
4-Bromo-6-fluoroindoline-2,3-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.